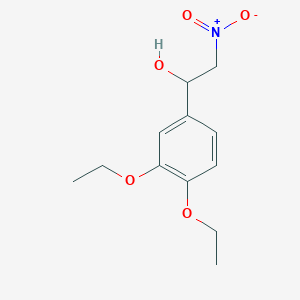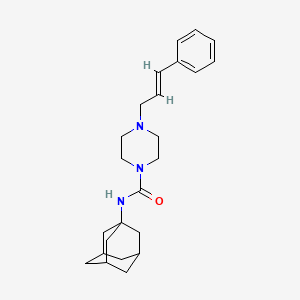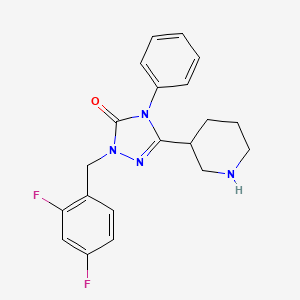
N-(5-chloro-2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as CMU, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMU is a urea derivative that has demonstrated promising results in various biochemical and physiological assays. In
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and the induction of apoptosis in cancer cells. N-(5-chloro-2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to bind to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to increased neurotransmission.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, leading to increased locomotor activity. N-(5-chloro-2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has also been shown to have antioxidant properties, reducing the levels of reactive oxygen species in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(5-chloro-2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea in lab experiments is its high purity, which allows for accurate and reproducible results. N-(5-chloro-2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea is also relatively stable, making it easy to handle and store. However, one of the limitations of using N-(5-chloro-2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea is its limited solubility in water, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea. One area of interest is its potential as an anticancer agent. Further studies are needed to elucidate the mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea in cancer cells and to determine its efficacy in vivo. Another area of interest is the development of N-(5-chloro-2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea derivatives with improved properties, such as increased solubility and potency. Overall, the study of N-(5-chloro-2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has the potential to lead to the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea involves the reaction of 5-chloro-2-methoxyaniline with 6-methyl-2-pyridinecarboxylic acid, followed by the addition of phosgene and ammonia. The resulting product is purified through recrystallization to obtain N-(5-chloro-2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea in high purity.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in scientific research. It has been shown to have inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. N-(5-chloro-2-methoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has also demonstrated potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-9-4-3-5-13(16-9)18-14(19)17-11-8-10(15)6-7-12(11)20-2/h3-8H,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXCQUFCCUIUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(6-methylpyridin-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-chloro-3-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5304598.png)



![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-4-bromobenzamide](/img/structure/B5304641.png)
![3-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-ylcarbonyl]-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B5304647.png)
![3-({[3-(ethoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5304651.png)
![N-{2-[1-(2-furylmethyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide](/img/structure/B5304652.png)
![N-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5304659.png)

![N-(4-chlorophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5304673.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B5304684.png)

